4,4-Dimethyl-2-oxazoline

Description

The exact mass of the compound 4,4-Dimethyl-2-oxazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-2-oxazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-oxazoline including the price, delivery time, and more detailed information at info@benchchem.com.

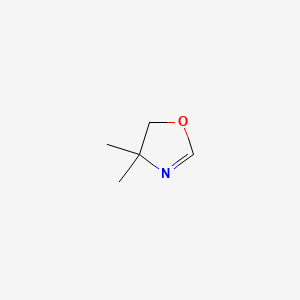

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184178 | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30093-99-3 | |

| Record name | 4,4-Dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyloxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-4,4-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-oxazoline is a versatile five-membered heterocyclic organic compound. Its unique structural features and reactivity have established it as a valuable building block in a multitude of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions, and its emerging role in medicinal chemistry and drug development.

Chemical and Physical Properties

4,4-Dimethyl-2-oxazoline is a colorless liquid at room temperature. It is a stable compound under standard conditions but is sensitive to moisture. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 30093-99-3 | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 99-100 °C | |

| Density | 0.94 g/cm³ at 20 °C | |

| Refractive Index | 1.4170-1.4240 at 20 °C | [2] |

| Flash Point | 1 °C | |

| Solubility | Hydrolyzes in water |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of 4,4-Dimethyl-2-oxazoline. The following tables summarize the key spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | s | 6H | 2 x CH₃ |

| 3.85 | s | 2H | CH₂ |

| 6.85 | s | 1H | N=CH-O |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 28.5 | 2 x CH₃ |

| 67.2 | C(CH₃)₂ |

| 78.9 | O-CH₂ |

| 159.5 | N=C-O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 1670 | Strong | C=N stretch (imine) |

| 1230 | Strong | C-O stretch |

| 1050 | Strong | C-N stretch |

Synthesis of 4,4-Dimethyl-2-oxazoline

The synthesis of 4,4-dimethyl-2-oxazoline can be achieved through several methods, with the most common being the cyclization of a suitable precursor. A representative experimental protocol is the reaction of an appropriate carboxylic acid or its derivative with 2-amino-2-methyl-1-propanol.

Experimental Protocol: Synthesis from a Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of 2-substituted 4,4-dimethyl-2-oxazolines, which can be adapted for the parent compound.

Materials:

-

Carboxylic acid or acid chloride

-

2-Amino-2-methyl-1-propanol

-

Thionyl chloride (if starting from a carboxylic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Acid Chloride Formation (if necessary): If starting from a carboxylic acid, it is first converted to the corresponding acid chloride. The carboxylic acid is dissolved in an anhydrous solvent and treated with an excess of thionyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 2-amino-2-methyl-1-propanol and a base (to scavenge the HCl produced) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Cyclization: The resulting β-hydroxy amide can be cyclized to the oxazoline. This is often achieved by treating the amide with a dehydrating agent such as thionyl chloride or Burgess reagent. The reaction conditions will vary depending on the chosen reagent.

-

Work-up and Purification: The reaction mixture is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

References

An In-Depth Technical Guide to 4,4-Dimethyl-2-oxazoline: Structure, Properties, and Applications in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic use of functional groups that can both direct reactions and protect sensitive moieties is paramount. Among these, the oxazoline ring system has emerged as a versatile and powerful tool. This guide focuses on a key member of this class: 4,4-Dimethyl-2-oxazoline. While seemingly a simple heterocyclic compound, its unique combination of stability and reactivity has made it an invaluable asset for researchers, particularly in the realms of carboxylic acid protection and the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4,4-Dimethyl-2-oxazoline, with a particular emphasis on the practical, field-proven insights relevant to researchers and drug development professionals. We will delve into not just the "what" but the "why" behind its utility, offering detailed experimental protocols that are designed to be both robust and self-validating.

Chemical Structure and Physicochemical Properties

4,4-Dimethyl-2-oxazoline, with the IUPAC name 4,4-dimethyl-4,5-dihydro-1,3-oxazole, is a five-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms.[1] The presence of the gem-dimethyl group at the 4-position imparts significant steric hindrance, which is a key factor in its stability and utility as a protecting group.

Caption: Chemical structure of 4,4-Dimethyl-2-oxazoline.

The physicochemical properties of 4,4-Dimethyl-2-oxazoline are summarized in the table below. Its liquid state at room temperature, moderate boiling point, and miscibility with common organic solvents make it a convenient reagent to handle in a laboratory setting.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol [1] |

| CAS Number | 30093-99-3[1] |

| Appearance | Colorless liquid |

| Boiling Point | 99-100 °C[1] |

| Density | 0.940 g/mL at 25 °C |

| Flash Point | 1 °C |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

The structural elucidation of 4,4-Dimethyl-2-oxazoline and its derivatives relies heavily on spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopic Data | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.88 (s, 2H, -CH₂-), ~1.30 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=N), ~78 (-O-C(CH₃)₂-), ~67 (-CH₂-), ~28 (2 x -CH₃) |

| FTIR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~1650 (C=N stretch), ~1140 (C-O stretch) |

Synthesis of 4,4-Dimethyl-2-oxazoline

The synthesis of 4,4-Dimethyl-2-oxazoline is typically achieved through the cyclization of a suitable precursor derived from 2-amino-2-methyl-1-propanol.[2] One of the most common and reliable methods involves the reaction of a nitrile with 2-amino-2-methyl-1-propanol in the presence of a Lewis acid catalyst, such as zinc chloride.[3] This method is advantageous due to the ready availability of the starting materials.

An alternative and often milder approach involves the cyclization of an N-(2-hydroxy-1,1-dimethylethyl)amide, which can be prepared from the corresponding carboxylic acid or its derivative. Dehydrating agents such as thionyl chloride or Burgess reagent can be employed for the cyclization step.

Applications in Organic Synthesis

The utility of 4,4-Dimethyl-2-oxazoline in organic synthesis is multifaceted, with its primary roles being a robust protecting group for carboxylic acids and a versatile building block in the synthesis of complex molecules.

Protection of Carboxylic Acids

The 4,4-dimethyloxazoline group is an excellent choice for protecting carboxylic acids due to its stability under a wide range of reaction conditions, including exposure to organometallic reagents (e.g., Grignard and organolithium reagents) and hydrides (e.g., LiAlH₄ and NaBH₄). This stability is attributed to the steric hindrance provided by the gem-dimethyl groups and the delocalization of the lone pair of electrons on the nitrogen atom.

The protection is achieved by converting the carboxylic acid into the corresponding 2-substituted-4,4-dimethyl-2-oxazoline. This transformation effectively masks the acidic proton and the electrophilic carbonyl carbon of the carboxylic acid.

Caption: General workflow for the protection and deprotection of carboxylic acids using the 4,4-dimethyloxazoline group.

The deprotection of the oxazoline to regenerate the carboxylic acid is typically accomplished through acidic or basic hydrolysis.[4] Acidic hydrolysis is often preferred as it proceeds under relatively mild conditions and affords the carboxylic acid directly.

Intermediate in Pharmaceutical Synthesis: The Case of Telmisartan

A prominent example of the application of the 4,4-dimethyloxazoline moiety in drug development is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[5][6][7][8] In several synthetic routes to Telmisartan, a 2-substituted-4,4-dimethyl-2-oxazoline serves as a key intermediate.[5][7] Specifically, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is used as a coupling partner in a Suzuki reaction to construct the crucial biaryl backbone of the molecule.[5][7] The oxazoline group in this context serves a dual purpose: it protects the carboxylic acid functionality that will be present in the final drug molecule and it acts as a directing group in the ortho-lithiation of the aromatic ring, facilitating the introduction of the bromine atom. Following the key coupling and subsequent steps, the oxazoline ring is hydrolyzed under acidic conditions to reveal the carboxylic acid group in the final Telmisartan molecule.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 4,4-Dimethyl-2-oxazoline and its use as a protecting group. These procedures are based on established methodologies and are designed to be robust and reproducible.

Synthesis of 4,4-Dimethyl-2-oxazoline from a Nitrile

Causality: This protocol utilizes the Lewis acid-catalyzed addition of an amino alcohol to a nitrile, followed by intramolecular cyclization. Zinc chloride is an effective and inexpensive catalyst for this transformation. The reaction is driven to completion by the removal of ammonia.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous zinc chloride (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous chlorobenzene to the flask, followed by the nitrile (e.g., acetonitrile, 1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford pure 4,4-Dimethyl-2-oxazoline.

Protection of a Carboxylic Acid

Causality: This protocol involves the formation of an N-(2-hydroxy-1,1-dimethylethyl)amide intermediate, which then undergoes cyclization to the oxazoline. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) facilitates the amide bond formation under mild conditions.

Protocol:

-

Amide Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Cyclization: To the filtrate, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude 2-substituted-4,4-dimethyl-2-oxazoline can be purified by column chromatography on silica gel.

Deprotection of a 2-Substituted-4,4-dimethyl-2-oxazoline

Causality: Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the iminium carbon. The resulting hemiaminal ether is unstable and collapses to the carboxylic acid and the protonated amino alcohol.

Protocol:

-

Reaction Setup: Dissolve the 2-substituted-4,4-dimethyl-2-oxazoline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) and monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

4,4-Dimethyl-2-oxazoline is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile solution for the protection of carboxylic acids. Its inherent stability to a broad range of reagents, coupled with straightforward methods for its introduction and removal, underscores its value to the synthetic chemist. Furthermore, its successful application as a key building block in the industrial synthesis of complex pharmaceuticals like Telmisartan highlights its significance beyond academic research. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this powerful synthetic tool.

References

-

Reddy, B. S. R., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. [Link]

- Venugopal, M., et al. (2011). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 23(6), 2767-2772.

- Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 3(3), 461-468.

- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

- N/A

- N/A

- N/A

- N/A

- N/A

-

Witte, H., & Seeliger, W. (1974). Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English, 11(4), 287–288. [Link]

-

Okano, K., et al. (2018). Synthesis of 4,4-Dimethyl-2-(2-pyrrolyl)-2-oxazolines. HETEROCYCLES, 96(5), 857-867. [Link]

- N/A

- N/A

- N/A

- N/A

-

NIST. (n.d.). 4,4-Dimethyl-2-oxazoline. In NIST Chemistry WebBook. Retrieved from [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- N/A

- N/A

- N/A

Sources

- 1. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. d-nb.info [d-nb.info]

- 8. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to 4,4-Dimethyl-2-oxazoline (CAS 30093-99-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-2-oxazoline (CAS 30093-99-3), a versatile heterocyclic compound with significant applications in polymer chemistry, organic synthesis, and drug development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions, with a focus on its role as a monomer for cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s. Furthermore, its utility as a chiral auxiliary and a reactive intermediate in organic synthesis is explored. Experimental methodologies and quantitative data are presented in a clear and structured format to facilitate practical application in a research and development setting.

Introduction

4,4-Dimethyl-2-oxazoline is a five-membered heterocyclic organic compound featuring a nitrogen and an oxygen atom in the ring.[1] The presence of two methyl groups at the 4-position imparts unique steric and electronic properties, making it a valuable building block in various chemical transformations.[2] Its primary significance lies in its function as a monomer in the synthesis of poly(4,4-dimethyl-2-oxazoline), a member of the poly(2-oxazoline) (POx) family of polymers. POx are gaining considerable attention in the biomedical field as alternatives to polyethylene glycol (PEG) due to their biocompatibility, low immunogenicity, and tunable properties.[3] This guide will delve into the technical details of 4,4-dimethyl-2-oxazoline, providing a foundational resource for its application in research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4,4-dimethyl-2-oxazoline is provided below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 30093-99-3 | [1] |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 99-100 °C (at 1013 hPa) | |

| Density | 0.94 g/cm³ (at 20 °C) | |

| Refractive Index | 1.419 - 1.424 (at 20 °C) | [2] |

| Flash Point | 1 °C | |

| Solubility | Soluble in water and various organic solvents | [1] |

| SMILES | CC1(C)COC=N1 | [1] |

| InChI Key | KOAMXHRRVFDWRQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,4-dimethyl-2-oxazoline.

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available for the compound. | [4][5] |

| ¹³C NMR | Spectra available for the compound. | [6] |

| FT-IR | Spectra available, with vibrational modes analyzed. | [6] |

| FT-Raman | Spectra available, with vibrational modes analyzed. | [6] |

| Mass Spectrometry | Data available for the compound. |

Synthesis of 4,4-Dimethyl-2-oxazoline

Several synthetic routes to 4,4-dimethyl-2-oxazoline have been reported, primarily involving the cyclization of a precursor derived from 2-amino-2-methyl-1-propanol.

Experimental Protocol: Synthesis from a Carboxylic Acid Derivative

This protocol is a general method for the synthesis of 2-substituted 4,4-dimethyl-2-oxazolines from a carboxylic acid and 2-amino-2-methyl-1-propanol.[7]

Materials:

-

Carboxylic acid (1.0 eq)

-

2-Amino-2-methyl-1-propanol (2.0 eq)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Potassium hydroxide (catalytic amount)

-

Petroleum ether

-

Dilute potassium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a two-necked round-bottom flask equipped with a Vigreux column, distillation condenser, and a thermometer, add the carboxylic acid (e.g., dodecanoic acid, 1.0 eq) and 2-amino-2-methyl-1-propanol (2.0 eq).[7]

-

Slowly heat the reaction mixture to 180 °C and maintain this temperature for approximately 9 hours, allowing for the azeotropic removal of water.[7]

-

Cool the mixture and add a catalytic amount of 10% alcoholic potassium hydroxide solution.[7]

-

Resume heating at 180 °C and reflux for an additional 4 hours.[7]

-

Distill off the excess 2-amino-2-methyl-1-propanol under reduced pressure.[7]

-

Once the vapor temperature stabilizes, discontinue the distillation and cool the residue.

-

Dissolve the residue in petroleum ether and filter to remove any solid impurities.

-

Wash the filtrate with a dilute potassium hydroxide solution, followed by water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield the 4,4-dimethyl-2-substituted-2-oxazoline.[7]

Expected Yield: 80-90% (dependent on the carboxylic acid used).[7]

Cationic Ring-Opening Polymerization (CROP)

A primary application of 4,4-dimethyl-2-oxazoline is its polymerization via CROP to form poly(4,4-dimethyl-2-oxazoline). This process is typically initiated by an electrophilic species.[8]

Experimental Protocol: CROP of 4,4-Dimethyl-2-oxazoline

This protocol describes a general procedure for the cationic ring-opening polymerization of 4,4-dimethyl-2-oxazoline.

Materials:

-

4,4-Dimethyl-2-oxazoline (monomer)

-

Anhydrous acetonitrile (solvent)

-

Methyl tosylate or methyl triflate (initiator)

-

Terminating agent (e.g., water, methanol, or an amine)

-

Diethyl ether (for precipitation)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dry the 4,4-dimethyl-2-oxazoline monomer and acetonitrile solvent over calcium hydride and distill before use.

-

In a flame-dried Schlenk flask, dissolve the desired amount of 4,4-dimethyl-2-oxazoline in anhydrous acetonitrile.

-

Add the initiator (e.g., methyl tosylate) via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for the required reaction time. Monitor the polymerization progress by techniques such as ¹H NMR or GC.

-

Once the desired monomer conversion is reached, cool the reaction to room temperature.

-

Terminate the polymerization by adding the chosen terminating agent (e.g., water or a primary/secondary amine) and stir for several hours.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and by size exclusion chromatography (SEC) or gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Applications in Organic Synthesis

Beyond polymerization, 4,4-dimethyl-2-oxazoline and its derivatives serve as valuable intermediates and functional group surrogates in organic synthesis.

As a Chiral Auxiliary

Chiral versions of 4,4-disubstituted-2-oxazolines, derived from chiral amino alcohols, can be employed as chiral auxiliaries to direct stereoselective transformations. While 4,4-dimethyl-2-oxazoline itself is achiral, the principles of using the oxazoline ring for asymmetric synthesis are highly relevant.

In Grignard Reactions

Derivatives of 4,4-dimethyl-2-oxazoline can be used in reactions with Grignard reagents to form a variety of functionalized molecules.

General Reaction Scheme: 2-Alkyl-4,4-dimethyl-2-oxazolines can be deprotonated at the α-carbon of the 2-alkyl group using a strong base like n-butyllithium. The resulting lithiated species can then react with various electrophiles, including alkyl halides.

Experimental Example Outline:

-

Dissolve the 2-alkyl-4,4-dimethyl-2-oxazoline in dry THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium dropwise and stir for a couple of hours to ensure complete deprotonation.

-

Add the electrophile (e.g., an alkyl bromide) at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extract the product with an organic solvent like diethyl ether.

-

Dry the combined organic extracts, remove the solvent, and purify the product by distillation or chromatography.

Safety and Handling

4,4-Dimethyl-2-oxazoline is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from sources of ignition.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4,4-Dimethyl-2-oxazoline is a compound of significant interest due to its role as a monomer for the synthesis of biocompatible polymers and its utility as a versatile intermediate in organic synthesis. This technical guide has provided a comprehensive overview of its properties, synthesis, polymerization, and other key reactions, complete with experimental protocols and structured data. It is anticipated that this information will be a valuable resource for researchers and professionals in the fields of polymer science, medicinal chemistry, and drug development, enabling further innovation and application of this important molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. 4,4-DIMETHYL-2-OXAZOLINE(30093-99-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [helda.helsinki.fi]

A Technical Guide to 4,4-Dimethyl-2-oxazoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-oxazoline, a heterocyclic compound, serves as a crucial building block in modern organic and polymer chemistry. Its unique structural features make it a valuable monomer for the synthesis of advanced polymers and a versatile protecting group for carboxylic acids. This technical guide provides an in-depth overview of its chemical properties, spectroscopic profile, synthesis protocols, and key applications, with a particular focus on its relevance in polymer science and drug development.

Nomenclature and Structure

The compound commonly known as 4,4-Dimethyl-2-oxazoline is systematically named 4,4-Dimethyl-4,5-dihydro-1,3-oxazole according to IUPAC nomenclature. The presence of the dihydro- prefix indicates the saturation of the C4-C5 bond in the oxazole ring.

Synonyms:

-

4,4-Dimethyloxazoline

-

4,5-Dihydro-4,4-dimethyloxazole

The structure consists of a five-membered ring containing nitrogen and oxygen atoms, with a double bond between the nitrogen (N3) and the carbon at position 2 (C2). Two methyl groups are substituted at the C4 position.

Physicochemical and Spectroscopic Data

Quantitative data for 4,4-Dimethyl-2-oxazoline are summarized below, providing key physical and chemical properties for experimental design and safety considerations.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | |

| Molecular Weight | 99.13 g/mol | |

| CAS Number | 30093-99-3 | |

| Appearance | Colorless Liquid | [1] |

| Density | 0.94 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 99-100 °C (at 1013 hPa) | [1] |

| Flash Point | 1 °C (33.8 °F) | [1] |

| Water Solubility | Hydrolyzes | [2] |

| Refractive Index | 1.419 - 1.424 | [2] |

Table 2: Spectroscopic Characterization Methods

| Technique | Purpose | Reference(s) |

| FT-IR Spectroscopy | Identification of functional groups and vibrational modes. | [3] |

| FT-Raman Spectroscopy | Complements FT-IR for structural analysis. | [3] |

| ¹H NMR Spectroscopy | Determination of proton environments for structural elucidation. | [3] |

| ¹³C NMR Spectroscopy | Determination of carbon skeleton and chemical environments. | [3] |

| UV-Vis Spectroscopy | Analysis of electronic transitions. | [3] |

| Mass Spectrometry (EI) | Determination of molecular weight and fragmentation patterns. | [4] |

Synthesis and Experimental Protocols

The synthesis of 2-oxazolines is well-established, typically involving the cyclization of a precursor molecule. A common and effective method is the cyclodehydration of β-hydroxy amides.[5]

General Synthesis Workflow

The synthesis of a 2-substituted-4,4-dimethyl-2-oxazoline generally follows two main steps:

-

Amide Formation: Reaction of a carboxylic acid (or its activated derivative, like an acyl chloride) with 2-amino-2-methyl-1-propanol to form an N-(2-hydroxy-1,1-dimethylethyl)amide intermediate.

-

Cyclodehydration: Ring closure of the amide intermediate to form the oxazoline ring, typically promoted by a dehydrating agent.

Caption: General workflow for the synthesis of 2-substituted-4,4-dimethyl-2-oxazolines.

Experimental Protocol: Cyclodehydration using Deoxo-Fluor®

This protocol is adapted from methodologies reported for the cyclization of β-hydroxy amides to oxazolines.[5][6]

Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment. Deoxo-Fluor® is corrosive and reacts with water.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-(2-hydroxy-1,1-dimethylethyl)amide precursor (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.1 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure 4,4-dimethyl-2-oxazoline derivative.

Core Applications in Research and Development

4,4-Dimethyl-2-oxazoline is not merely a chemical curiosity; it is a pivotal component in several advanced applications, particularly in polymer science and organic synthesis.

Monomer for Cationic Ring-Opening Polymerization (CROP)

The most significant application of 2-oxazolines is their use as monomers in Cationic Ring-Opening Polymerization (CROP).[7][8] This "living" polymerization technique allows for the precise synthesis of poly(2-oxazoline)s (POx), a class of polymers with properties that make them highly attractive for biomedical applications.[8]

Key Advantages of POx Polymers:

-

Biocompatibility: Low toxicity and immunogenicity.

-

"Stealth" Properties: Can evade the immune system, similar to polyethylene glycol (PEG).

-

Tunability: The properties of the polymer can be precisely controlled by the choice of monomer and polymerization conditions.

-

Functionalization: The polymer chain can be readily functionalized at the initiator or terminator ends.

These properties make POx polymers excellent candidates for drug delivery systems, such as polymeric micelles and polymer-drug conjugates.[7]

Caption: Role of 4,4-dimethyl-2-oxazoline as a monomer in CROP for biomedical polymers.

Protecting Group for Carboxylic Acids

The oxazoline moiety is a robust protecting group for carboxylic acids.[3][4] It is stable under a wide range of conditions, including exposure to Grignard reagents, organolithium reagents, and hydride reducing agents, which would otherwise react with a free carboxylic acid. The carboxylic acid can be regenerated later through acidic hydrolysis. This stability makes the oxazoline group highly valuable in multi-step organic synthesis where sensitive functional groups need to be preserved.[4]

Conclusion

4,4-Dimethyl-2-oxazoline is a versatile and valuable chemical for professionals in drug development and materials science. Its primary role as a monomer in the synthesis of biocompatible poly(2-oxazoline)s positions it at the forefront of research into next-generation drug delivery platforms. Furthermore, its utility as a robust protecting group for carboxylic acids provides an essential tool for complex organic synthesis. A thorough understanding of its properties and reaction protocols is key to leveraging its full potential in innovative research and development projects.

References

- 1. 4,4-Dimethyl-2-oxazoline for synthesis 30093-99-3 [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 6. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Dimethyl-2-oxazoline molecular weight and formula

An In-depth Technical Guide to 4,4-Dimethyl-2-oxazoline

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-oxazoline, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the molecule's fundamental properties, a general synthesis pathway, and its applications.

Core Molecular Data

4,4-Dimethyl-2-oxazoline is a substituted oxazoline. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉NO[1][2][3] |

| Molecular Weight | 99.13 g/mol [1][3][4] |

| CAS Number | 30093-99-3[1][2] |

| Appearance | Clear, colorless liquid[5] |

| Density | 0.94 g/cm³ at 20 °C[6] |

| Boiling Point | 99-100 °C at 1013 hPa[1][6] |

| Flash Point | 1 °C[1][6] |

| Refractive Index | 1.4170-1.4240 at 20 °C[1][5] |

Synthesis of 2-Oxazolines

The synthesis of 2-oxazoline rings is a well-established chemical process.[7] A common method involves the cyclization of a 2-amino alcohol with a suitable functional group, such as a nitrile or a carboxylic acid derivative.[7]

A general route to synthesizing oxazolines is the reaction of acyl chlorides with 2-amino alcohols.[7] Another established method, first described by Witte and Seeliger, utilizes catalytic amounts of zinc chloride (ZnCl₂) to generate oxazolines from nitriles, typically at high temperatures in a solvent like chlorobenzene.[7]

The following diagram illustrates a generalized synthetic pathway for the formation of a 2,4-disubstituted oxazoline.

Caption: Generalized reaction scheme for the synthesis of 2,4-disubstituted oxazolines.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of 4,4-Dimethyl-2-oxazoline is not provided in the searched literature, a general procedure for synthesizing 2,4-disubstituted oxazoline monomers can be adapted. For instance, the synthesis of (R)-2,4-dimethyl-2-oxazoline is achieved by reacting acetonitrile with D-alaninol using cadmium acetate dihydrate as a catalyst.[8] This reaction is typically carried out at elevated temperatures.[8]

Applications in Research and Development

Oxazoline-containing compounds have a broad range of applications, primarily due to their utility as ligands in asymmetric catalysis and as monomers for polymer synthesis.

-

Asymmetric Catalysis : Chiral oxazoline-containing ligands, such as phosphinooxazolines (PHOX), are pivotal in asymmetric catalysis.[9] Their facile synthesis and the ability to induce chirality make them effective for a multitude of catalytic transformations.[9]

-

Polymer Chemistry : 2-Oxazolines are used as monomers in living cationic ring-opening polymerization to create polymers known as poly(2-oxazoline)s (POx).[10][11] These polymers are of significant interest in the biomedical field. For example, chiral and water-soluble poly(2,4-disubstituted-2-oxazoline)s are being explored as responsive biomimetic materials.[8] Furthermore, block copolymers based on poly(2-oxazoline)s are being investigated as platforms for drug delivery systems.[11]

-

Protecting Groups : The oxazoline group can serve as a protecting group for carboxylic acids.[7]

-

Organic Synthesis : 4,4-Dimethyl-2-oxazoline is used in the functionalization of non-activated carbon-hydrogen bonds.[3] Lithiation of related oxazolines, such as 4,4-dimethyl-2-(2-thienyl)-2-oxazoline, is a known reaction in organic synthesis.[12]

The following diagram illustrates the logical relationship between the synthesis of 4,4-Dimethyl-2-oxazoline and its primary applications.

Caption: Relationship between 4,4-Dimethyl-2-oxazoline and its key application areas.

References

- 1. 4,4-Dimethyl-2-oxazoline|lookchem [lookchem.com]

- 2. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]

- 3. 4,4-DIMETHYL-2-OXAZOLINE | 30093-99-3 [chemicalbook.com]

- 4. 4,4-Dimethyl-2-oxazoline for synthesis 30093-99-3 [sigmaaldrich.com]

- 5. 4,4-Dimethyl-2-oxazoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4,4-Dimethyl-2-oxazoline for synthesis 30093-99-3 [sigmaaldrich.com]

- 7. Oxazoline - Wikipedia [en.wikipedia.org]

- 8. tu-dresden.de [tu-dresden.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Oxazoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazoline ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a cornerstone in modern medicinal chemistry and drug development. Its unique structural features and synthetic accessibility have led to its incorporation into a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of oxazoline compounds, detailing key synthetic milestones, the evolution of their applications, and the molecular mechanisms through which they exert their therapeutic effects.

Discovery and Early History

Early research into oxazolines was closely intertwined with the development of synthetic methodologies for related oxygen- and nitrogen-containing heterocycles. A significant early contribution was the work of Siegmund Gabriel and Sir Robert Robinson, who, in the early 1900s, developed methods for the synthesis of the related oxazole structures. These foundational studies laid the groundwork for more extensive investigations into the synthesis and properties of oxazolines in the decades that followed.

A pivotal moment in the history of oxazoline synthesis was the development of the Witte and Seeliger method in 1974, which provided a practical route to 2-substituted-2-oxazolines from nitriles and amino alcohols catalyzed by zinc chloride. This method, and its subsequent refinements, greatly expanded the accessibility and diversity of oxazoline compounds, paving the way for their exploration in various applications.

Evolution of Synthetic Methodologies

The synthesis of the oxazoline ring has been the subject of extensive research, leading to a diverse toolbox of synthetic methods. These can be broadly categorized based on the starting materials employed.

From Carboxylic Acids and Their Derivatives

One of the most common and versatile methods for constructing the oxazoline ring is the cyclization of β-hydroxy amides. These intermediates are typically prepared by the acylation of a 2-amino alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, ester). The subsequent cyclodehydration of the β-hydroxy amide to the oxazoline can be achieved using a variety of reagents.

-

Classical Dehydrating Agents: Early methods relied on strong acids or dehydrating agents such as sulfuric acid or phosphorus pentoxide.

-

Milder Reagents: The development of milder and more selective reagents was a significant advancement. These include:

-

Burgess Reagent: A sulfonylcarbamate that effects dehydration under neutral conditions.

-

Appel Reaction Conditions: Using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄).

-

Deoxo-Fluor and DAST: Fluorinating agents that promote cyclization with inversion of stereochemistry at the hydroxyl-bearing carbon.

-

From Nitriles

The direct reaction of nitriles with 2-amino alcohols, pioneered by Witte and Seeliger, offers a convergent and atom-economical approach to 2-substituted-2-oxazolines.

-

Catalysts: The original method utilized zinc chloride as a catalyst at high temperatures. Subsequent research has identified other Lewis acids, such as zinc acetate, as effective catalysts.[1]

-

Conditions: The reaction is typically carried out in a high-boiling solvent, such as chlorobenzene, under reflux.

From Aldehydes

Oxazolines can also be synthesized from aldehydes and 2-amino alcohols. This transformation typically proceeds through an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline.

-

Oxidizing Agents: A variety of oxidizing agents can be employed, including N-bromosuccinimide (NBS) and iodine.

Modern Synthetic Innovations

Contemporary research continues to refine and expand the repertoire of oxazoline syntheses, with a focus on efficiency, sustainability, and stereocontrol.

-

One-Pot Procedures: Methods that combine the formation of the β-hydroxy amide and its subsequent cyclization in a single reaction vessel have been developed to improve operational simplicity and yield.

-

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control for oxazoline synthesis.

-

Catalytic Asymmetric Methods: The development of chiral catalysts has enabled the enantioselective synthesis of oxazolines, which is crucial for their application as chiral ligands and in the synthesis of single-enantiomer drugs.

Key Historical Synthetic Protocols

To provide a practical understanding of the evolution of oxazoline synthesis, this section details the methodologies for two historically significant methods.

The Witte and Seeliger Synthesis of 2-Substituted-2-Oxazolines from Nitriles (1974)

This method provides a direct route to 2-oxazolines from readily available nitriles and 2-amino alcohols.

Experimental Protocol:

-

Reaction Setup: A mixture of the nitrile (1.0 equivalent), the 2-amino alcohol (1.0-1.2 equivalents), and a catalytic amount of anhydrous zinc acetate (0.05-0.1 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

Solvent: Chlorobenzene is typically used as the solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 130 °C) and stirred for several hours to overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as diethyl ether. The organic layer is washed with water and brine to remove the catalyst and any water-soluble byproducts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to afford the desired 2-oxazoline.

Cyclodehydration of a β-Hydroxy Amide using Deoxo-Fluor

This protocol illustrates a modern and efficient method for the synthesis of oxazolines from β-hydroxy amides with inversion of stereochemistry.

Experimental Protocol:

-

Reactant Preparation: A solution of the β-hydroxy amide (1.0 equivalent) is prepared in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C or -78 °C in an ice or dry ice/acetone bath.

-

Reagent Addition: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.1-1.5 equivalents) is added dropwise to the cooled solution with vigorous stirring.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, or until the reaction is complete as indicated by TLC analysis.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the pure oxazoline.

Quantitative Data on Historical Synthetic Methods

The following table summarizes key quantitative data for some of the seminal and commonly used methods for oxazoline synthesis, allowing for a comparative assessment of their efficiency.

| Method | Key Reagents | Typical Substrates | Typical Yields | Key Advantages | Key Disadvantages |

| Andreasch (1884) | Details not readily available | Presumably simple starting materials | Not reported | First reported synthesis | Historical method, details obscure |

| Robinson-Gabriel (1909) | H₂SO₄ or P₂O₅ | 2-Acylamino ketones | 70-90% | Good yields for oxazole synthesis | Harsh conditions, limited to oxazoles |

| Witte-Seeliger (1974) | ZnCl₂ or Zn(OAc)₂ | Nitriles, 2-amino alcohols | 50-80% | Convergent, atom-economical | High temperatures, requires anhydrous conditions |

| Appel Reaction | PPh₃, CCl₄ | β-Hydroxy amides | 60-95% | Mild conditions | Stoichiometric phosphine oxide byproduct |

| Deoxo-Fluor Cyclization | Deoxo-Fluor | β-Hydroxy amides | 80-99% | High yields, stereoinversion | Expensive reagent, requires anhydrous conditions |

Biological Activity and Therapeutic Applications

Oxazoline-containing compounds exhibit a remarkable diversity of biological activities, which has led to their widespread use in drug discovery and development. The oxazoline moiety can serve as a key pharmacophore, a chiral auxiliary to control stereochemistry, or a bioisosteric replacement for other functional groups.

Case Study 1: Altinicline (SIB-1508Y) - A Neuronal Nicotinic Receptor Agonist

Altinicline is an oxazoline-containing compound that acts as a selective agonist for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR).[2] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central nervous system.

Activation of the α4β2 nAChR by an agonist like Altinicline leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The influx of Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. A key pathway activated by this Ca²⁺ influx is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to be involved in promoting cell survival and neuronal plasticity. The activation of this pathway is thought to contribute to the neuroprotective effects observed with some nAChR agonists. Furthermore, the depolarization caused by the initial cation influx can lead to the opening of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels and leading to the release of neurotransmitters such as dopamine.[3]

Caption: Signaling pathway of Altinicline via the α4β2 nAChR.

This protocol describes a method to measure dopamine release from PC12 cells, a common model for studying neuronal function, in response to an nAChR agonist.[4]

-

Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) and plated in multi-well plates.

-

Cell Differentiation: To induce a more neuron-like phenotype, cells are often treated with Nerve Growth Factor (NGF) for several days prior to the assay.

-

Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer is prepared, containing physiological concentrations of salts, glucose, and a buffer to maintain pH.

-

Loading with [³H]-Dopamine: The cells are incubated with a solution containing [³H]-dopamine in KRH buffer for 1-2 hours to allow for its uptake into the cells.

-

Washing: The cells are washed several times with KRH buffer to remove extracellular [³H]-dopamine.

-

Stimulation: The cells are then incubated with the test compound (e.g., Altinicline) at various concentrations in KRH buffer for a short period (e.g., 5-10 minutes). A positive control (e.g., a high concentration of potassium chloride to induce depolarization) and a negative control (buffer alone) are included.

-

Sample Collection: After the stimulation period, the supernatant containing the released [³H]-dopamine is collected.

-

Cell Lysis: The remaining cells in the wells are lysed to determine the amount of [³H]-dopamine that was not released.

-

Scintillation Counting: The amount of radioactivity in the supernatant and the cell lysate is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of dopamine released is expressed as a percentage of the total [³H]-dopamine content of the cells. Dose-response curves can be generated to determine the potency (EC₅₀) of the test compound.

Caption: Experimental workflow for a dopamine release assay.

Case Study 2: Oxaprozin - A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Oxaprozin is an oxazoline-containing NSAID used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][5] Unlike Altinicline, which targets a specific receptor in the central nervous system, Oxaprozin's mechanism of action involves the inhibition of enzymes involved in the inflammatory cascade throughout the body.

Oxaprozin, like other traditional NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[4]

-

COX-1: Is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: Is primarily induced at sites of inflammation and is the major source of prostaglandins in the inflammatory response.

By inhibiting both COX-1 and COX-2, Oxaprozin reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Caption: Mechanism of action of Oxaprozin via COX inhibition.

This protocol describes a common method for screening compounds for their ability to inhibit the COX-2 enzyme.[7]

-

Reagent Preparation:

-

Prepare a COX assay buffer.

-

Reconstitute the human recombinant COX-2 enzyme in sterile water.

-

Prepare solutions of the COX probe (a fluorogenic substrate), a COX cofactor, and arachidonic acid (the substrate for COX).

-

Prepare a solution of a known COX-2 inhibitor (e.g., celecoxib) to serve as a positive control.

-

-

Assay Plate Setup:

-

In a 96-well white opaque plate, add the test compound (e.g., Oxaprozin) at various concentrations to the sample wells.

-

Add the positive control inhibitor to the inhibitor control wells.

-

Add buffer alone to the enzyme control wells.

-

-

Reaction Mixture Preparation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except for a blank control.

-

Incubation: Incubate the plate for a short period to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes using a fluorescence plate reader. The COX enzyme converts arachidonic acid to an intermediate that reacts with the probe to generate a fluorescent signal.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each well from the linear portion of the kinetic read.

-

Calculate the percent inhibition of COX-2 activity for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

-

Conclusion

From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug design, the oxazoline ring has proven to be a remarkably versatile and valuable component of biologically active molecules. The continuous evolution of synthetic methodologies has provided chemists with an ever-expanding toolkit to access a wide diversity of oxazoline-containing compounds. The case studies of Altinicline and Oxaprozin highlight the broad range of biological targets that can be modulated by molecules containing this heterocyclic core, from ion channels in the central nervous system to enzymes involved in peripheral inflammation. As our understanding of disease biology deepens and synthetic methods become more sophisticated, the oxazoline motif is poised to remain a critical element in the development of new and improved therapeutics for a wide range of human diseases.

References

- 1. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]

- 2. benchchem.com [benchchem.com]

- 3. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 4. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. What is Oxaprozin used for? [synapse.patsnap.com]

- 7. assaygenie.com [assaygenie.com]

The 2-Oxazoline Ring System: A Comprehensive Technical Guide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazoline ring system, a five-membered heterocyclic motif, has emerged as a cornerstone in modern chemistry, unlocking significant advancements in polymer science, catalysis, and pharmaceutical development. Its unique combination of stability, reactivity, and tunable properties has established it as a versatile building block for a myriad of applications. This technical guide provides an in-depth exploration of the core features of the 2-oxazoline ring system, with a focus on its synthesis, polymerization, and the physicochemical properties of the resulting polymers. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application and further innovation in the field.

Core Features of the 2-Oxazoline Ring

The 2-oxazoline ring is characterized by a five-membered structure containing both a nitrogen and an oxygen atom. The most common and synthetically valuable isomer is the 2-oxazoline, where the double bond is between the nitrogen and the C2 carbon.

Key attributes of the 2-oxazoline ring system include:

-

Stability: The ring is thermally stable and exhibits resistance to nucleophiles, bases, radicals, and weak acids. It is also relatively stable against hydrolysis and oxidation, making it a robust component in a wide range of chemical environments.[1]

-

Reactivity: The primary mode of reactivity for 2-oxazolines is the cationic ring-opening polymerization (CROP) . This "living" polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[2][3]

-

Versatility in Substitution: The 2-position of the oxazoline ring can be readily substituted with a wide variety of functional groups, including alkyl, aryl, and functional moieties. This allows for the precise tuning of the properties of both the monomer and the resulting polymer.[4][5]

-

Biocompatibility: Poly(2-oxazoline)s (PAOx), the polymers derived from 2-oxazoline monomers, are recognized for their excellent biocompatibility, often being compared to polyethylene glycol (PEG) for biomedical applications.[6] Their pseudo-polypeptidic structure contributes to this favorable biological profile.

Synthesis of 2-Substituted-2-Oxazolines

The synthesis of 2-oxazoline monomers is well-established, with several reliable methods available. The choice of synthetic route often depends on the desired substituent at the 2-position and the scale of the reaction.

One of the most common and efficient methods involves the cyclization of N-(2-hydroxyethyl)amides. A recently developed practical and robust method promotes this dehydrative cyclization using triflic acid (TfOH), which tolerates various functional groups and generates water as the only byproduct.[7] Another prevalent method is the reaction of nitriles with 2-aminoethanol, often catalyzed by a Lewis acid such as zinc acetate.[4][5]

The general workflow for the synthesis of 2-oxazolines from nitriles is depicted below:

Caption: General workflow for the synthesis of 2-substituted-2-oxazolines.

Cationic Ring-Opening Polymerization (CROP)

The polymerization of 2-oxazolines via CROP is a cornerstone of their application, enabling the production of a diverse range of poly(2-oxazoline)s (PAOx). This living polymerization process allows for precise control over the polymer's molecular weight, architecture (e.g., block copolymers), and end-group functionality.[2][3]

The mechanism of CROP proceeds through three main stages: initiation, propagation, and termination.

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) of 2-oxazolines.

The living nature of this polymerization allows for the synthesis of polymers with narrow molecular weight distributions (Đ), typically below 1.2.[8]

Physicochemical Properties of Poly(2-oxazoline)s

The properties of PAOx are highly tunable by varying the substituent at the 2-position of the oxazoline monomer. This versatility allows for the creation of materials with a wide range of thermal and solubility characteristics.

Thermal Properties

The glass transition temperature (Tg) and melting temperature (Tm) of PAOx are significantly influenced by the nature of the side chain. Generally, for poly(2-n-alkyl-2-oxazoline)s, the Tg decreases with increasing length of the alkyl side chain due to increased side-chain flexibility.[1] Polymers with short alkyl side chains (methyl, ethyl, n-propyl) are typically amorphous, while those with longer side chains can exhibit semi-crystalline behavior.[9][10]

| Polymer | Side Chain | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| Poly(2-methyl-2-oxazoline) | -CH₃ | ~70-85 | Amorphous |

| Poly(2-ethyl-2-oxazoline) | -CH₂CH₃ | ~60-70 | Amorphous |

| Poly(2-n-propyl-2-oxazoline) | -(CH₂)₂CH₃ | ~50-60 | Amorphous |

| Poly(2-isopropyl-2-oxazoline) | -CH(CH₃)₂ | ~90-100 | ~220-230 |

| Poly(2-n-butyl-2-oxazoline) | -(CH₂)₃CH₃ | ~20-30 | ~150-160 |

| Poly(2-phenyl-2-oxazoline) | -C₆H₅ | ~100-130 | Amorphous |

Note: Values can vary depending on the molecular weight and polydispersity of the polymer.

Solubility

The solubility of PAOx is also dictated by the side chain. Polymers with short, polar side chains, such as poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline), are highly soluble in water. As the length of the alkyl side chain increases, the polymers become more hydrophobic and can exhibit thermoresponsive behavior in aqueous solutions, with a lower critical solution temperature (LCST). Longer alkyl side chains render the polymers water-insoluble.[6]

Experimental Protocols

Synthesis of 2-Ethyl-2-oxazoline from Propionitrile

Materials:

-

Propionitrile

-

2-Aminoethanol

-

Zinc Acetate (catalyst)

-

Chloroform

-

Magnesium Sulfate

-

Brine

Procedure:

-

Combine propionitrile (1 equivalent) and zinc acetate (0.02 equivalents) in a reaction vessel.

-

Heat the mixture to 130°C.

-

Add 2-aminoethanol (1.2 equivalents) to the heated mixture.

-

Stir the resulting suspension at 130°C and monitor the reaction progress using GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add chloroform to dissolve the product.

-

Wash the organic phase three times with water and once with brine.

-

Dry the organic phase over magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield 2-ethyl-2-oxazoline.[4]

Cationic Ring-Opening Polymerization of 2-Methyl-2-oxazoline

Materials:

-

2-Methyl-2-oxazoline (monomer), freshly distilled

-

Acetonitrile (solvent), anhydrous

-

Methyl tosylate (initiator)

-

Methanol (terminating agent)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to a flame-dried reaction flask equipped with a magnetic stir bar.

-

Add the desired amount of 2-methyl-2-oxazoline monomer to the solvent.

-

Heat the solution to the desired reaction temperature (e.g., 80°C).

-

Inject the calculated amount of methyl tosylate initiator to start the polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight. Monitor the monomer conversion using ¹H NMR spectroscopy.

-

Terminate the polymerization by adding an excess of a nucleophilic agent, such as methanol.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the resulting poly(2-methyl-2-oxazoline) for its molecular weight and polydispersity using size-exclusion chromatography (SEC).

Applications in Drug Development and Beyond

The unique properties of the 2-oxazoline ring system and its corresponding polymers have led to a wide array of applications, particularly in the biomedical field.

-

Drug Delivery: Amphiphilic block copolymers of PAOx can self-assemble into micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and circulation time.

-

Biomaterials: The biocompatibility and "stealth" properties of PAOx make them excellent candidates for surface modification of nanoparticles and medical devices to reduce protein adsorption and immune response.

-

Gene Delivery: Cationic PAOx derivatives are being explored as non-viral vectors for the delivery of nucleic acids.

-

Asymmetric Catalysis: Chiral 2-oxazoline-containing ligands are widely used in asymmetric synthesis to control the stereochemical outcome of metal-catalyzed reactions.[1]

The continuous exploration of new 2-oxazoline monomers and polymerization techniques promises to further expand the applications of this remarkable heterocyclic system, driving innovation in materials science and medicine.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Screening the synthesis of 2-substituted-2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of defined high molar mass poly(2-methyl-2-oxazoline) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the crystallization of poly(2‐alkyl‐2‐oxazoline)s | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of 4,4-Dimethyl-2-oxazoline

This guide provides comprehensive safety and handling information for 4,4-Dimethyl-2-oxazoline, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Physicochemical Properties

4,4-Dimethyl-2-oxazoline is a colorless, highly flammable liquid.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H9NO | [3][4] |

| Molecular Weight | 99.13 g/mol | [2][3][4] |

| CAS Number | 30093-99-3 | [2][3][5] |

| Appearance | Clear, colorless liquid | [5][6] |

| Boiling Point | 99-100 °C at 1013 hPa | [3] |

| Density | 0.94 g/cm³ at 20 °C | [3] |

| Flash Point | 1 °C (33.8 °F) | [3] |

| Refractive Index | 1.4170-1.4240 at 20 °C | [5] |

| Assay | ≥93.0% to ≥97.5% (GC) | [3][5] |

Hazard Identification and Classification

4,4-Dimethyl-2-oxazoline is classified as a highly flammable liquid.[2] Vapors may form explosive mixtures with air and can cause a flash fire.[4]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS02 (Flame) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statement | H225: Highly flammable liquid and vapor. | [2][3] |

| UN Number | 1993 | [4][6] |

| Hazard Class | 3 (Flammable liquids) | [4][6] |

| Packing Group | II | [4][6] |

| Storage Class Code | 3 (Flammable liquids) | [3] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with 4,4-Dimethyl-2-oxazoline.

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

-

Use in a well-ventilated area.[4]

-

Keep away from open flames, hot surfaces, sparks, and other ignition sources.[1][2][4]

-

Use only non-sparking tools and explosion-proof equipment.[2][4]

-

All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[2][4]

-

Avoid contact with skin and eyes.[4]

-

Do not breathe mist, vapors, or spray.[4]

Storage:

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent the situation from escalating.

-

Isolate and Ventilate: Immediately remove all sources of ignition.[4] Ensure the area is well-ventilated.

-

Containment: Use personal protective equipment. Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[4]

-

Collection and Disposal: Collect the absorbed material into suitable, closed containers for disposal.[4] Waste is classified as hazardous and must be disposed of in accordance with local and national regulations.[4]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe storage and handling.

-

Stability: The compound is stable under normal conditions.[4]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[4] Avoid incompatible products.[4]

-